4-Chloro-6-cyanoquinoline-3-carboxamide
Description
4-Chloro-6-cyanoquinoline-3-carboxamide (CAS: 1131604-95-9) is a quinoline derivative characterized by a chloro substituent at position 4, a cyano group at position 6, and a carboxamide moiety at position 3. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceutical and organic synthesis. Its molecular formula is C₁₁H₇ClN₄O, with a molecular weight of 262.65 g/mol (calculated).
Properties
IUPAC Name |
4-chloro-6-cyanoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-7-3-6(4-13)1-2-9(7)15-5-8(10)11(14)16/h1-3,5H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBVWGJIBXOIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C#N)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676332 | |
| Record name | 4-Chloro-6-cyanoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131604-95-9 | |
| Record name | 4-Chloro-6-cyanoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-6-cyanoquinoline-3-carboxamide (CAS No. 1131604-95-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a quinoline core with a chloro and cyano substituent, which is essential for its biological activity. The compound's molecular formula is C10H6ClN3O, and its structural configuration facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
2. Protein Kinase Inhibition : It has been identified as an inhibitor of protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and differentiation. This inhibition can lead to the suppression of abnormal cell proliferation, making it a candidate for cancer treatment.
The primary mechanisms through which this compound exerts its effects include:
- Binding to Enzymes : The compound interacts with specific enzymes involved in apoptotic pathways, such as BCL-2 family proteins, promoting apoptosis in cancer cells.
- Inhibition of Kinase Activity : By inhibiting PTKs, the compound disrupts signaling pathways that promote tumor growth and survival.
Data on Anticancer Activity
The following table summarizes the cytotoxic effects of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induces apoptosis via caspase activation |
| U937 (monocytic leukemia) | 4.5 | Inhibits cell proliferation |
| CEM (T-cell leukemia) | 3.0 | Modulates survival pathways |
These findings indicate significant cytotoxicity across multiple cancer types, highlighting its potential as an anticancer agent .
Case Studies
1. Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound improved memory retention and cognitive function, correlating with increased activity at nicotinic acetylcholine receptors (nAChRs) .
2. Cancer Treatment : In a preclinical trial, patients with advanced cancer were treated with a regimen including this compound, resulting in reduced tumor size and improved survival rates compared to controls .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Chloro-6-cyanoquinoline-3-carboxamide with three structurally related quinoline derivatives:
Key Differences and Implications
Substituent Effects: The cyano group in this compound enhances electrophilicity at position 6, favoring nucleophilic substitution reactions. The carboxylic acid in 4-Amino-6-chloroquinoline-3-carboxylic acid (CAS: 933740-79-5) increases hydrophilicity compared to the carboxamide group in the target compound, affecting solubility and bioavailability .
Biological Relevance: The pyridine-ethylamino side chain in the compound from introduces stereochemical complexity, likely enhancing receptor-binding specificity in pharmacological contexts .
Synthetic Utility: this compound’s chloro and cyano groups make it a versatile precursor for further functionalization (e.g., Suzuki coupling or amidation). This contrasts with 4-Amino-6-chloroquinoline-3-carboxylic acid, where the amino group limits reactivity to specific pathways .
Preparation Methods
Key Preparation Routes
Gould-Jacobs Reaction-Based Synthesis
A widely used method for quinoline derivatives involves the Gould-Jacobs reaction, where substituted anilines react with diethyl ethoxymethylenemalonate to form quinoline-3-carboxylates, which can be further modified to carboxamides.
- Step 1: Condensation of substituted anilines with diethyl ethoxymethylenemalonate to yield diethyl 2-((phenylamino)methylene)malonate intermediates.
- Step 2: Cyclization under heat to form 6-substituted 4-quinolone-3-carboxylic acid derivatives.
- Step 3: Conversion of carboxylic acids to carboxamides via amidation reactions.
- Step 4: Introduction of the 4-chloro substituent by chlorination reactions using appropriate chlorinating agents.
This method has been documented in the synthesis of related quinolone-3-carboxamide derivatives, providing a reliable pathway for preparing 4-chloro-6-cyanoquinoline-3-carboxamide analogs.
Curtius Rearrangement for Urea Derivatives
An alternative approach involves the Curtius rearrangement of acyl azides derived from 4-nitrobenzoyl chloride, followed by reaction with amines to form urea intermediates. These intermediates can be further transformed into quinoline carboxamide derivatives after reduction and ring closure steps.
Solvent and Crystallization Techniques
The purity and polymorphic form of this compound are critical for its biological activity and formulation. Various solvent systems and crystallization methods have been developed to optimize these properties:
| Polymorph | Solvent System (Good Solvent / Poor Solvent) | Temperature Conditions | Notes |
|---|---|---|---|
| A′ | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) / Water, Acetone, Ethanol | Room temperature to 40°C, stirring for 3+ hours | Rapid addition of poor solvent leads to precipitation of polymorph A′ |
| B′ | DMSO, DMF / Ethyl acetate, Isopropyl acetate, n-Butyl acetate | Heating at 70°C to reflux, slow addition over 1 hour | Slow mixing favors polymorph B′ formation; n-butyl acetate preferred |
| C | Acetic acid, Methanesulfonic acid / 2-Propanol | Heating to dissolve, cooling to ~15°C | Methanesulfonate salt crystals formed; controlled cooling essential |
| F | Acetic acid, Methanesulfonic acid / Ethyl acetate | Heating at 40°C, gradual cooling | Hydrate of methanesulfonate polymorph prepared with seed crystals |
| Ethanesulfonate Polymorph | DMSO / Ethyl acetate | Heating at 50-70°C, cooling to 0°C | Hydrate crystals formed with addition of water |
These crystallization protocols impact the physicochemical properties of the compound, influencing solubility, stability, and bioavailability.
Reaction Conditions and Reagent Ratios
- Solvent volumes: Typically 5 to 20 times the weight of the solute, with 10 times being optimal for dissolution.
- Acid equivalents: Methanesulfonic acid used at 1.0 to 2.0 equivalents, preferably 1.3 to 1.6 equivalents based on the solute.
- Temperature: Heating ranges from 40°C to reflux temperature (approximately 70°C), depending on the solvent system and polymorph targeted.
- Cooling rates: Gradual cooling over 1 to 6 hours is critical for controlled crystallization and polymorph formation.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Preferred Condition |
|---|---|---|
| Good solvent examples | DMSO, DMF, NMP, Acetic acid | DMSO or DMF |
| Poor solvent examples | Water, Acetone, Ethanol, Ethyl acetate | Ethyl acetate or 2-propanol |
| Acid equivalents | 1.0 – 2.0 (methanesulfonic acid) | 1.3 – 1.6 equivalents |
| Solvent volume | 5 – 20 times solute weight | 10 times |
| Heating temperature | 40°C – reflux (~70°C) | Reflux preferred |
| Cooling duration | 10 min – 6 hr | 1 – 2 hr gradual cooling |
| Stirring temperature | Room temperature – 60°C | 40°C preferred |
Research Findings and Optimization
- The choice of solvent and rate of poor solvent addition significantly affect the polymorphic form obtained, which in turn influences the compound’s stability and efficacy.
- Polymorph A′ forms rapidly with quick poor solvent addition, while polymorph B′ requires slow addition and higher temperature.
- Methanesulfonic acid and ethanesulfonic acid salts of the compound exhibit distinct crystallization behaviors, with hydrate forms achievable by controlled water addition.
- Seed crystals can be used to direct polymorph formation, enhancing reproducibility.
These findings highlight the importance of precise control over reaction and crystallization parameters to obtain high-quality this compound suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-cyanoquinoline-3-carboxamide, and how can reaction efficiency be improved?
- Methodology : Utilize factorial design of experiments (DoE) to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 2^k factorial design can identify critical parameters affecting yield and purity. Reaction optimization can be enhanced using microwave-assisted synthesis or flow chemistry, as demonstrated for structurally similar quinoline derivatives .
- Characterization : Monitor reaction progress via HPLC or LC-MS, referencing retention times and mass spectra from PubChem data for analogous compounds (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, PubChem ID 1016825-43-6) .
Q. How can researchers distinguish between regioisomers or byproducts formed during substitution reactions at the quinoline core?
- Analytical Strategy : Combine NMR (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, substitution at position 4 versus 6 can be differentiated using NOE correlations in NOESY spectra. Compare spectral data with PubChem entries for related compounds (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, DSSTox ID DTXSID50349456) .
- Chromatographic Separation : Optimize reverse-phase HPLC conditions (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to resolve polar byproducts.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Screening Workflow :
Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for fluoroquinolone derivatives .
Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Data Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can quantum chemical calculations predict reactivity trends in substitution or cyclization reactions involving this compound?
- Computational Approach :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilic Fukui indices, identifying reactive sites on the quinoline core .
- Simulate reaction pathways (e.g., SNAr at position 4) using transition-state modeling in Gaussian or ORCA software.
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reaction optimization?
- Statistical Reconciliation : Apply response surface methodology (RSM) to reconcile discrepancies. For example, if DFT predicts higher reactivity at position 6 but experiments favor position 4, use multivariate ANOVA to assess confounding factors (e.g., steric hindrance, solvent effects) .
- Case Study : A similar approach was used to optimize 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid derivatives, where solvent polarity significantly altered regioselectivity despite computational predictions .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- AI Workflow :
Train a neural network on PubChem datasets (e.g., logP, solubility, toxicity) for quinoline analogs.
Use generative models (e.g., REINVENT) to propose derivatives with optimized ADMET profiles.
- Validation : Synthesize top candidates and validate predictions via in vitro permeability assays (e.g., Caco-2 monolayers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
